![molecular formula C22H20N2O2 B11984031 2-(biphenyl-4-yloxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide CAS No. 303088-39-3](/img/structure/B11984031.png)
2-(biphenyl-4-yloxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide
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Overview
Description
2-(biphenyl-4-yloxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a biphenyl group, an acetohydrazide moiety, and a methylphenylmethylidene group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-4-yloxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of Biphenyl-4-yloxyacetohydrazide: This step involves the reaction of biphenyl-4-ol with chloroacetyl chloride to form biphenyl-4-yloxyacetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield biphenyl-4-yloxyacetohydrazide.
Condensation Reaction: The biphenyl-4-yloxyacetohydrazide is then subjected to a condensation reaction with 4-methylbenzaldehyde under acidic conditions to form the final product, 2-(biphenyl-4-yloxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(biphenyl-4-yloxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the biphenyl and acetohydrazide groups.
Reduction: Reduced forms of the hydrazide and methylphenylmethylidene groups.
Substitution: Substituted hydrazide derivatives.
Scientific Research Applications
2-(biphenyl-4-yloxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(biphenyl-4-yloxy)acetohydrazide: Lacks the methylphenylmethylidene group, making it less complex.
2-(quinolin-4-yloxy)acetohydrazide: Contains a quinoline group instead of a biphenyl group, leading to different chemical properties.
Uniqueness
2-(biphenyl-4-yloxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is unique due to its combination of biphenyl, acetohydrazide, and methylphenylmethylidene groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable subject of study in various scientific fields.
Biological Activity
2-(Biphenyl-4-yloxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide, a compound with the molecular formula C22H20N2O2, has garnered attention in recent research for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C22H20N2O2 |
Molecular Weight | 344.41 g/mol |
CAS Number | 9617173 |
IUPAC Name | This compound |
Antimicrobial Properties
Recent studies have indicated that derivatives of hydrazones, including acetohydrazides, exhibit significant antimicrobial activity. The specific compound has shown effectiveness against various bacterial strains. For instance, a study demonstrated that similar hydrazone derivatives displayed Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of hydrazone compounds has been explored extensively. A related study found that compounds featuring similar structural motifs were effective in reducing inflammation in murine models, suggesting that this compound might also possess such properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
Anticancer Activity
Hydrazone derivatives are being investigated for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. Preliminary studies suggest that this compound may exhibit similar effects, warranting further investigation into its potential as an anticancer agent .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : These compounds can potentially modulate signaling pathways related to cell proliferation and apoptosis.
Study on Antimicrobial Efficacy
In a controlled study, derivatives similar to our compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the hydrazone backbone significantly enhanced antibacterial activity. The study concluded that optimizing these substituents could lead to the development of more potent antimicrobial agents .
Evaluation of Anti-inflammatory Activity
A recent investigation focused on the anti-inflammatory effects of structurally related hydrazones in a rodent model. The results showed a marked reduction in paw edema and decreased levels of inflammatory markers in serum following treatment with these compounds. This supports the hypothesis that this compound could have therapeutic applications in inflammatory diseases .
Properties
CAS No. |
303088-39-3 |
---|---|
Molecular Formula |
C22H20N2O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C22H20N2O2/c1-17-7-9-18(10-8-17)15-23-24-22(25)16-26-21-13-11-20(12-14-21)19-5-3-2-4-6-19/h2-15H,16H2,1H3,(H,24,25)/b23-15+ |
InChI Key |
KUBOAHJQZZVRQK-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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